Disperse yellow 3
Overview
Description
Disperse Yellow 3 is a yellow azo dye primarily used in the textile industry . It is a brownish-yellow powder and is also used to color nylon, polyvinyl chloride, and acrylic fibers, wools and furs, cellulose acetate, polystyrene, and other thermoplastics .
Synthesis Analysis
The synthesis of Disperse Yellow 3 involves complex molecular characteristics . It involves processes such as gel permeation chromatography (GPC) using a Viscotek GPCmax VE-2001 instrument with dimethylformamide (DMF) as the mobile phase solvent at a flow rate of 1 mL/min at 60 °C .Molecular Structure Analysis
The molecular formula of Disperse Yellow 3 is C15H15N3O2 . The structure consists of acetanilide substituted on the 4-position of the phenyl group with a 6-hydroxy-m-tolylazo group .Chemical Reactions Analysis
Disperse Yellow 3 has been used to study its degradation process by P. ostreatus using reversed phase high performance liquid chromatography (HPLC) and UV–visible spectrophotometry .Physical And Chemical Properties Analysis
Disperse Yellow 3 decomposes at 192–195°C . It is soluble in acetone, ethanol, and benzene, and soluble in water at 1.5–6.1 mg/l at 60°C . The molecular weight is 269.30 g/mol .Scientific Research Applications
Textile Industry Applications : Disperse Yellow 3 is predominantly used for dyeing synthetic fibers in the textile industry. It is also utilized in coloring plastics and hair dyes. Its application in high-visibility polyester textile products has been extensively researched, showcasing its significance in achieving specific color standards and high-visibility colors (Tammaro et al., 2012) (Szuster et al., 2004).
Environmental Impact and Treatment : Research has investigated methods to remove Disperse Yellow 3 from wastewater. Techniques like electrocoagulation/electroflotation have shown promising results in treating textile wastewater containing this dye, with significant color removal efficiency (Balla et al., 2010). Additionally, the combined granular activated carbon and sequencing batch reactor (GAC-SBR) system demonstrated higher dye removal efficiency compared to SBR system alone (Yousefi Zabihollah et al., 2012).
Health and Safety Concerns : Studies have identified Disperse Yellow 3 as a potential sensitizer in contact allergy dermatitis, particularly in occupational settings. Its sensitizing potential has been evaluated in various studies, indicating its allergenic properties (Stahlmann et al., 2006).
Chemical Structure and Properties : Research has delved into the structural analysis of Disperse Yellow 3. This includes studies on its crystal structure, which have implications for its application in various industries (Seo et al., 2008).
Biodegradation Studies : The degradation of Disperse Yellow 3 by fungi like Pleurotus ostreatus has been examined. This research is significant for understanding the environmental degradation pathways of synthetic dyes and for potential bioremediation strategies (Zhao & Hardin, 2007).
Safety And Hazards
properties
IUPAC Name |
N-[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-3-8-15(20)14(9-10)18-17-13-6-4-12(5-7-13)16-11(2)19/h3-9,20H,1-2H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOZAFXVEWKXED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
Record name | C.I. DISPERSE YELLOW 3 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16135 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021450, DTXSID80859775 | |
Record name | C.I. Disperse Yellow 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-N-{4-[(2-Hydroxy-5-methylphenyl)diazenyl]phenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. disperse yellow 3 is a brownish-yellow powder. (NTP, 1992), Brownish-yellow powder; [CAMEO] | |
Record name | C.I. DISPERSE YELLOW 3 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16135 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Disperse Yellow 3 | |
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URL | https://haz-map.com/Agents/1277 | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), SOL IN ACETONE, ETHANOL & BENZENE | |
Record name | C.I. DISPERSE YELLOW 3 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16135 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | C.I. DISPERSE YELLOW 3 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4096 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Disperse yellow 3 | |
CAS RN |
2832-40-8 | |
Record name | C.I. DISPERSE YELLOW 3 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16135 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Disperse Yellow 3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2832-40-8 | |
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Record name | CI Disperse Yellow 3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002832408 | |
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Record name | Acetamide, N-[4-[2-(2-hydroxy-5-methylphenyl)diazenyl]phenyl]- | |
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Record name | C.I. Disperse Yellow 3 | |
Source | EPA DSSTox | |
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Record name | N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.728 | |
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Record name | DISPERSE YELLOW 3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0890872E2E | |
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Record name | C.I. DISPERSE YELLOW 3 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4096 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
514 to 518 °F (NTP, 1992) | |
Record name | C.I. DISPERSE YELLOW 3 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16135 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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